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Abstract
Londamocitinib (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1)

under investigation for the treatment of inflammatory diseases, particularly asthma.[1][2] Its

targeted action on the JAK1 signaling pathway offers the potential to modulate the

inflammatory cascade with greater precision and potentially fewer off-target effects compared

to less selective JAK inhibitors. This document provides a comprehensive overview of the

chemical structure, physicochemical and pharmacological properties, and the underlying

mechanism of action of Londamocitinib. Detailed experimental protocols for key assays used

in its characterization are also presented to facilitate further research and development.

Chemical Structure and Identity
Londamocitinib is a small molecule with a complex heterocyclic structure. Its systematic

IUPAC name is (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-

indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide.[3]

Table 1: Chemical Identifiers for Londamocitinib
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Identifier Value Source

CAS Number 2241039-81-4 [1][3]

Synonyms AZD4604, JAK1-IN-7

Molecular Formula C28H31F2N7O4S

IUPAC Name
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Physicochemical and Pharmacological Properties
Londamocitinib's properties are summarized below, highlighting its characteristics as a drug

candidate.

Table 2: Physicochemical Properties of Londamocitinib
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Property Value Source

Molecular Weight 599.65 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO and

Methanol

Hydrogen Bond Acceptors 10

Hydrogen Bond Donors 3

Rotatable Bonds 10

Topological Polar Surface Area 140.93 Å²

XLogP 1.95

Table 3: Pharmacological Properties of Londamocitinib

Parameter Value Species/System Source

JAK1 IC50 0.54 nM Human

JAK2 IC50 686 nM Human

JAK3 IC50 >10,000 nM Human

TYK2 IC50 657 nM Human

STAT6

Phosphorylation IC50

(IL-4 induced)

24 nM U937 cells

STAT6

Phosphorylation IC50

(IL-13 induced)

34 nM U937 cells

Mechanism of Action: JAK1/STAT Signaling
Pathway
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Londamocitinib exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1

(JAK1). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for

signaling downstream of cytokine receptors. This signaling cascade, known as the JAK/STAT

pathway, plays a pivotal role in the immune and inflammatory responses.

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and

phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal

Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are

phosphorylated by the activated JAKs, leading to their dimerization and translocation to the

nucleus, where they act as transcription factors to regulate the expression of inflammatory

genes.

Londamocitinib, by inhibiting JAK1, blocks this phosphorylation cascade, thereby preventing

the activation of STATs and the subsequent transcription of pro-inflammatory genes. Its high

selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature,

suggesting a more targeted therapeutic effect with a potentially reduced risk of off-target side

effects.
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Caption: Londamocitinib inhibits the JAK1/STAT signaling pathway.

Experimental Protocols
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The following are representative protocols for key assays used in the characterization of

Londamocitinib. These are based on standard methodologies and should be optimized for

specific laboratory conditions.

In Vitro JAK1 Kinase Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of Londamocitinib
against the JAK1 enzyme.

Methodology:

Reagent Preparation:

Prepare a 10-fold dilution of active human JAK1 enzyme in JAK1 Assay Buffer.

Prepare a stock solution of Londamocitinib in DMSO and perform serial dilutions to

achieve the desired concentration range.

Prepare a solution of JAK1 peptide substrate and ATP in JAK1 Assay Buffer.

Prepare a developing solution containing a fluorogenic probe that detects ADP formation.

Assay Procedure:

Add the diluted Londamocitinib solutions or vehicle (DMSO) to the wells of a 96-well

plate.

Add the diluted JAK1 enzyme to all wells except the background control.

Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

Stop the reaction and detect ADP formation by adding the developing solution.

Incubate for a further 15-30 minutes at 37°C.

Data Analysis:
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Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each concentration of Londamocitinib relative

to the vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Caption: Workflow for the in vitro JAK1 kinase inhibition assay.
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Cell-Based STAT6 Phosphorylation Assay
This assay measures the ability of Londamocitinib to inhibit cytokine-induced STAT6

phosphorylation in a cellular context, using the U937 human monocytic cell line.

Methodology:

Cell Culture and Treatment:

Culture U937 cells in appropriate media and seed them into a 96-well plate.

Pre-incubate the cells with serial dilutions of Londamocitinib or vehicle for a specified

time (e.g., 1-2 hours).

Stimulate the cells with a cytokine such as IL-4 or IL-13 to induce STAT6 phosphorylation.

Cell Lysis and Detection (HTRF-based):

Lyse the cells using a provided lysis buffer.

Transfer the cell lysates to a 384-well low volume plate.

Add a detection reagent mixture containing two labeled antibodies: one specific for

phosphorylated STAT6 (e.g., labeled with a donor fluorophore) and another that

recognizes total STAT6 (e.g., labeled with an acceptor fluorophore).

Incubate the plate overnight at room temperature to allow for antibody binding.

Data Analysis:

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Calculate the ratio of the acceptor and donor fluorescence signals.

Determine the percentage of inhibition of STAT6 phosphorylation for each concentration of

Londamocitinib.

Calculate the IC50 value by fitting the data to a dose-response curve.
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In Vivo Ovalbumin-Induced Asthma Model in Rats
This model is used to evaluate the in vivo efficacy of Londamocitinib in a relevant animal

model of allergic asthma.

Methodology:

Sensitization and Challenge:

Sensitize rats by intraperitoneal injection of ovalbumin (OVA) adsorbed to an adjuvant like

aluminum hydroxide on specific days (e.g., day 0 and 7).

Challenge the sensitized rats with aerosolized OVA on subsequent days to induce an

asthmatic response.

Drug Administration:

Administer Londamocitinib or vehicle to the rats via a relevant route (e.g., intravenous

injection or inhalation) prior to the OVA challenge.

Assessment of Efficacy:

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential

inflammatory cell counts (e.g., eosinophils).

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation

and mucus production.

Lung Function: Measure airway hyperresponsiveness to a bronchoconstrictor like

methacholine.

Biomarker Analysis: Analyze lung tissue or BAL fluid for levels of cytokines and

phosphorylated STAT proteins (e.g., pSTAT3 and pSTAT5).

Data Analysis:

Compare the measured parameters between the Londamocitinib-treated group, the

vehicle-treated group, and a control group.
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Use appropriate statistical tests to determine the significance of any observed effects.

Conclusion
Londamocitinib is a potent and selective JAK1 inhibitor with a well-defined chemical structure

and promising pharmacological properties. Its mechanism of action through the targeted

inhibition of the JAK1/STAT signaling pathway provides a strong rationale for its development in

the treatment of inflammatory diseases such as asthma. The experimental protocols outlined in

this guide provide a framework for the continued investigation and characterization of

Londamocitinib and other similar targeted therapies. Further research will be crucial to fully

elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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